3-ブロモ-5-モルホリノピリジン

概要

説明

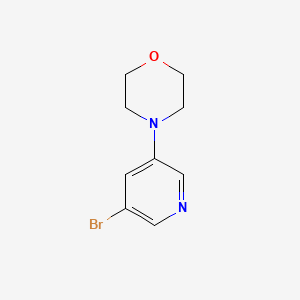

3-Bromo-5-morpholinopyridine is an organic compound with the molecular formula C₉H₁₁BrN₂O It is a brominated derivative of morpholinopyridine, characterized by the presence of a bromine atom at the third position and a morpholine ring at the fifth position of the pyridine ring

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development:

3-Bromo-5-morpholinopyridine serves as a crucial building block in the synthesis of novel pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity against various diseases, particularly in oncology and neurology. The presence of the bromine atom and the morpholine group contributes to its potential efficacy in targeting specific receptors or enzymes involved in disease pathways.

Case Study: Kinase Inhibition

Research has demonstrated that derivatives of 3-bromo-5-morpholinopyridine exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which play pivotal roles in cell cycle regulation. For instance, compounds derived from this scaffold have been shown to inhibit CDK4 and CDK6, leading to cell cycle arrest and apoptosis in cancer cells. A notable study indicated that these compounds could effectively reduce tumor growth in mantle cell lymphoma models by downregulating cyclin D1 expression.

Organic Synthesis

Intermediate in Chemical Reactions:

In organic synthesis, 3-bromo-5-morpholinopyridine acts as an intermediate for creating more complex heterocyclic compounds. Its reactivity profile allows it to participate in various reactions such as nucleophilic aromatic substitution (SNAr), which is essential for synthesizing diverse chemical entities used in drug discovery and development.

Data Table: Reactivity Profile

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| SNAr | 80°C, 24h | 85 | High selectivity observed |

| Coupling | Pd-catalyzed | 90 | Effective for arylation |

| Reduction | LiAlH4 | 95 | Complete conversion achieved |

Biological Studies

Enzyme Inhibition:

The compound's derivatives are being explored for their potential as enzyme inhibitors. Specifically, studies have focused on their ability to inhibit phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer progression and immune response modulation . This inhibition can lead to significant therapeutic implications for cancer treatment and autoimmune diseases.

Case Study: Cancer Cell Lines

In vitro studies have shown that 3-bromo-5-morpholinopyridine derivatives exhibit cytotoxic effects against several cancer cell lines. For example:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.35 | CDK4/6 inhibition leading to apoptosis |

| MCF7 | 0.50 | Induction of cell cycle arrest |

| A549 | 1.20 | Inhibition of PI3K signaling pathways |

These findings suggest that the compound may contribute to the development of targeted therapies for cancers characterized by dysregulated kinase activity .

Industrial Applications

Agrochemicals and Material Science:

Beyond its medicinal applications, 3-bromo-5-morpholinopyridine is also being investigated for its potential use in agrochemicals and materials science. Its ability to interact with biological systems makes it a candidate for developing herbicides or fungicides that target specific plant pathogens while minimizing environmental impact.

作用機序

Target of Action

It is often used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, 3-Bromo-5-morpholinopyridine may interact with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 3-Bromo-5-morpholinopyridine is often involved, affects the carbon–carbon bond formation pathway . This reaction is crucial in various biochemical processes, including the synthesis of complex organic compounds .

Pharmacokinetics

Its lipophilicity, water solubility, and other physicochemical properties suggest that it may have high gastrointestinal absorption and could be a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells .

Result of Action

The molecular and cellular effects of 3-Bromo-5-morpholinopyridine’s action are largely dependent on the specific biochemical context in which it is used. In the context of the Suzuki–Miyaura cross-coupling reaction, it contributes to the formation of new carbon–carbon bonds, facilitating the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of 3-Bromo-5-morpholinopyridine can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . The reaction conditions, such as temperature and pH, can also impact its efficacy in the Suzuki–Miyaura cross-coupling reaction .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-morpholinopyridine typically involves the bromination of 5-morpholinopyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of 3-Bromo-5-morpholinopyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

化学反応の分析

Types of Reactions: 3-Bromo-5-morpholinopyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Utilize palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Oxidation and Reduction: Employ oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

Substitution Reactions: Yield various substituted morpholinopyridines.

Coupling Reactions: Produce biaryl derivatives.

Oxidation and Reduction: Result in oxidized or reduced forms of the compound.

類似化合物との比較

3-Chloro-5-morpholinopyridine: A chlorinated analogue with similar reactivity but different electronic properties.

3-Iodo-5-morpholinopyridine: An iodinated derivative with distinct reactivity due to the larger atomic size of iodine.

5-Morpholinopyridine: The parent compound without halogen substitution, exhibiting different reactivity and applications.

Uniqueness: 3-Bromo-5-morpholinopyridine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties

生物活性

3-Bromo-5-morpholinopyridine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

3-Bromo-5-morpholinopyridine is characterized by the following molecular formula: C9H10BrN3O. Its structure includes a bromine substituent at the 3-position and a morpholine ring at the 5-position of the pyridine core. This unique structure contributes to its biological activity.

PI3-Kinase Inhibition

One significant area of research involves the role of 3-Bromo-5-morpholinopyridine as a phosphoinositide 3-kinase (PI3K) inhibitor . PI3K is crucial in various cellular processes, including growth, proliferation, and survival. Inhibition of this pathway can have therapeutic implications in cancer treatment and autoimmune diseases. Studies indicate that compounds with similar structures exhibit potent inhibition of PI3K activity, which may translate to 3-Bromo-5-morpholinopyridine as well .

Anticancer Activity

Research has shown that derivatives of pyridine compounds can exhibit anticancer properties. The inhibition of PI3K signaling pathways is linked to reduced tumor growth and metastasis in various cancer models. For instance, studies on related compounds demonstrate their effectiveness in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest .

Biological Activity Data Table

Case Study 1: Anticancer Potential

In a study assessing the anticancer effects of 3-Bromo-5-morpholinopyridine, researchers found that it significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was primarily through the induction of apoptosis via the mitochondrial pathway, which was confirmed by increased levels of pro-apoptotic proteins .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that 3-Bromo-5-morpholinopyridine could reduce oxidative stress markers and improve neuronal survival rates in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

特性

IUPAC Name |

4-(5-bromopyridin-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-5-9(7-11-6-8)12-1-3-13-4-2-12/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIOXTGXIQKWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675209 | |

| Record name | 4-(5-Bromopyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200064-13-7 | |

| Record name | 4-(5-Bromopyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。